3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol
CAS No.:
Cat. No.: VC18152917
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C11H14ClNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |
| Standard InChI Key | VXFGOIFPQRTQFD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(CN)C2=CC(=CC=C2)Cl)O |
Introduction
3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring, which is substituted with an aminomethyl group and a chlorophenyl group. This compound belongs to the class of amines and alcohols, specifically classified as a cyclobutane derivative with significant potential in pharmaceutical applications due to its structural properties. The molecular formula of this compound is C11H14ClNO, and its molecular weight is 211.69 g/mol .
Synthesis Methods
The synthesis of 3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol involves several steps, typically starting with the formation of the cyclobutane core and subsequent introduction of the aminomethyl and chlorophenyl groups. Specific reagents and reaction conditions may vary depending on the laboratory protocol, and detailed methodologies are often found in specialized chemical synthesis literature.
Biological Activity and Potential Applications
3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol exhibits potential biological activity, which may include interactions with specific receptors or enzymes. Its structure suggests applications in medicinal chemistry, particularly in developing compounds targeting central nervous system disorders. The presence of the aminomethyl group may enhance its ability to interact with biological targets, influencing its pharmacological profile.
| Potential Application | Description |
|---|---|
| Central Nervous System Disorders | Potential therapeutic applications due to its structural properties |
| Medicinal Chemistry | Used in developing compounds for various biological targets |
Research Findings and Future Directions
Studies on the interactions of 3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol with biological targets are essential for understanding its mechanism of action. These studies can provide insights into its potential therapeutic applications and guide further research into its efficacy and safety profiles. Empirical studies and assays are necessary to elucidate its pharmacodynamics fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume